molecular formula C15H16FN3O3S B6462606 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2549001-03-6

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B6462606
CAS No.: 2549001-03-6
M. Wt: 337.4 g/mol
InChI Key: VRSBKNPIBBPTBO-UHFFFAOYSA-N
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Description

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring bearing a pyridine-3-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Pyridine-3-sulfonyl Group: This step often involves sulfonylation reactions using reagents like pyridine-3-sulfonyl chloride.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is typically introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and the substituents involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxypyridine: Lacks the pyrrolidine and pyridine-3-sulfonyl groups.

    2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine: Lacks the fluorine atom.

    5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]ethoxy}pyridine: Has an ethoxy group instead of a methoxy group.

Uniqueness

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine is unique due to the combination of its fluorine atom, methoxy group, and pyrrolidine ring with a pyridine-3-sulfonyl group. This unique structure imparts specific chemical and biological properties that can be advantageous in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-13-3-4-15(18-8-13)22-11-12-5-7-19(10-12)23(20,21)14-2-1-6-17-9-14/h1-4,6,8-9,12H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSBKNPIBBPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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